Technical Profile: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Technical Profile: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
The "Anti-Click" Isomer: Synthesis, Characterization, and Utility[1]
Executive Summary
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-regioisomer (generated via CuAAC "Click" chemistry), the 1,5-disubstituted isomer requires specific catalytic intervention—typically Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to overcome the inherent thermal preference for the 1,4-product. This guide details the selective synthesis, rigorous characterization, and handling protocols for this specific isomer.
Chemical Identity & Physical Properties[1][2][3][4][5]
The distinction between the 1,4- and 1,5-isomers is the primary source of error in procurement and synthesis.[1] Verify the CAS number explicitly.
| Property | Data |
| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |
| CAS Number | 137156-35-5 |
| Isomer Note | Distinct from 1,4-isomer (CAS 39039-48-0) and C-Methyl isomer (CAS 4343-73-1) |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Functional Groups | 1,2,3-Triazole core, N1-Methyl, C5-Ethyl Ester |
Synthesis: The Regioselectivity Challenge
Thermal cycloaddition of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers (approx. 1.5:1 ratio).[1] To achieve high fidelity for the 5-carboxylate (CAS 137156-35-5), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the requisite methodology.[1]
3.1 Mechanism of Action (RuAAC)
Unlike Copper(I) catalysis, which proceeds via a dinuclear copper acetylide intermediate to form the 1,4-isomer, Ruthenium(II) catalysis involves an oxidative coupling of the alkyne and azide to a ruthenacycle. This steric and electronic governance directs the substituent to the 5-position.[1]
Figure 1: Simplified catalytic cycle for the regioselective formation of the 1,5-triazole isomer.
3.2 Validated Experimental Protocol
Objective: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via RuAAC.
Safety Precaution: Methyl azide is potentially explosive. This protocol uses in situ generation or a stable organic azide precursor if applicable. For this specific CAS, we assume the use of a safe Methyl Azide solution or equivalent surrogate.
Reagents:
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Ethyl Propiolate (1.0 equiv)
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Methyl Azide (1.1 equiv, as solution in Toluene or generated in situ)
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Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)[1]
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Solvent: Anhydrous 1,4-Dioxane or THF.
Step-by-Step Workflow:
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Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]
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Catalyst Loading: Add Cp*RuCl(PPh₃)₂ (2 mol%) to the tube.
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Solvent Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).
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Reactant Addition: Add Ethyl Propiolate followed by the Methyl Azide solution.
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Thermal Activation: Seal the tube and heat to 60–80°C for 12–24 hours. Note: RuAAC is slower than CuAAC and requires thermal energy.[1]
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Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the alkyne.
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Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Purification: Flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (dipole alignment).
Analytical Validation: Distinguishing 1,4 vs. 1,5
The most critical step is confirming that you have the 5-carboxylate (CAS 137156-35-5) and not the 4-carboxylate (CAS 39039-48-0).
4.1 NMR Spectroscopy Logic
The proximity of the N-Methyl group to the C5-substituent drives the spectral differences.[1]
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) | Diagnostic Reason |
| ¹H NMR (Triazole-H) | δ 8.0 - 8.2 ppm (C4-H) | δ 8.3 - 8.6 ppm (C5-H) | C5-H is typically more deshielded in 1,4-isomers.[1] |
| NOE Signal | Weak/Null between N-Me and Triazole-H | Strong between N-Me and Triazole-H | In 1,5-isomer, N-Me is adjacent to the Ester, not the Proton.[1] |
| ¹³C NMR (CH₃) | Distinct shift due to steric crowding | Standard shift | Steric compression of N-Me by the C5-ester affects chemical shift.[1] |
4.2 NOE Experiment Setup
To self-validate your product, run a 1D NOE Difference spectrum:
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Irradiate the N-Methyl singlet (~4.1-4.3 ppm).[1]
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Observation:
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If you see a signal enhancement at the Triazole-H , you have the 1,4-isomer (Failed synthesis).
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If you see signal enhancement at the Ethyl ester (CH₂) , you have the 1,5-isomer (Success).
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Figure 2: Logical flow for structural confirmation using Nuclear Overhauser Effect (NOE) NMR.
Applications in Drug Discovery[1]
5.1 Scaffold Hopping & Bioisosterism
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a powerful amide bioisostere .[1]
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Dipole Moment: The 1,5-disubstituted triazole has a dipole moment distinct from the 1,4-isomer, often mimicking the cis-amide bond configuration more closely in certain sterically constrained environments.
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Metabolic Stability: The triazole ring is highly resistant to oxidative metabolism (CYP450) and hydrolysis, unlike the ester or amide bonds it replaces.
5.2 Fragment-Based Drug Discovery (FBDD)
The ester moiety at C5 serves as a "handle" for further diversification:
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Hydrolysis: Conversion to the carboxylic acid (CAS 137156-35-5 parent acid) allows for coupling with amines to generate libraries.
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Reduction: Conversion to the alcohol allows for ether synthesis.
References
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Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998–15999. Link[1]
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Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society, 2005, 127(2), 210–216. (Comparative mechanism ref). Link
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Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010, 39(4), 1302-1315. Link
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PubChem Compound Summary. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5)." Link
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BldPharm Catalog. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Data Sheet." Link
